5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one
Description
- The piperidin-1-yl group is introduced via nucleophilic substitution reactions.
- Typical conditions involve the use of piperidine and a suitable leaving group on the pyrido[2,3-d]pyrimidin-4(3H)-one core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction:
- Reduction reactions can occur at the pyrido[2,3-d]pyrimidin-4(3H)-one core.
- Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution:
- The piperidin-1-yl group can be substituted with other nucleophiles.
- Conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products:
- Oxidation of the methoxyphenyl group can lead to the formation of carboxylic acids or aldehydes.
- Reduction of the core can yield dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
- Substitution reactions can produce a variety of analogs with different pharmacological properties.
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Medicine:
- Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth .
Industry:
- Potential applications in the development of new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-14-7-5-6-13(12-14)15-8-9-20-17-16(15)18(24)22-19(21-17)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUZYNUZYKCZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
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Formation of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core:
- Starting with a suitable pyridine derivative, the core structure is synthesized through a series of cyclization reactions.
- Common reagents include formamide or formamidine acetate .
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets, such as kinases. These targets are involved in various cellular pathways, including those regulating cell proliferation and apoptosis . The compound’s ability to inhibit these targets makes it a promising candidate for the treatment of cancer and neurodegenerative diseases.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activity against fibroblast growth factor receptors.
Triazole-pyrimidine hybrids: Exhibited neuroprotective and anti-neuroinflammatory properties.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Investigated as epidermal growth factor receptor inhibitors.
Uniqueness:
- The presence of the piperidin-1-yl group in 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one enhances its pharmacokinetic properties compared to similar compounds.
- Its unique structure allows for specific interactions with molecular targets, making it a versatile compound for various therapeutic applications.
Biological Activity
5-(3-Methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C22H22N4O
- Molecular Weight : 366.44 g/mol
This compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Adenosine Kinase Inhibition : This compound has been shown to inhibit adenosine kinase, an enzyme involved in the phosphorylation of adenosine to AMP. Inhibition of this enzyme can affect cellular energy metabolism and signaling pathways crucial in cancer and inflammatory diseases .
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have demonstrated high affinity for DHFR, an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, these compounds can impede the proliferation of cancer cells .
- Tyrosine Kinase Activity : The compound may also influence tyrosine kinases, which are involved in signaling pathways that regulate cell growth and differentiation. Selective inhibition of these kinases can lead to therapeutic effects against various cancers .
Case Studies
Several studies have evaluated the biological activity of similar pyrido[2,3-d]pyrimidine derivatives:
- Study on Anti-cancer Activity : A derivative of this class was tested for anti-cancer properties in vitro and in vivo. Results indicated significant inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
- Anti-inflammatory Effects : Another study explored the anti-inflammatory effects of related compounds. The results demonstrated a reduction in inflammatory markers in animal models, supporting the hypothesis that these compounds may be beneficial in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Structure
The structural formula can be represented as follows:
Oncology
One of the primary applications of this compound is in cancer treatment. Research indicates that it acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to the suppression of tumor growth.
Case Study: CDK Inhibition
A study published in Cancer Research demonstrated that derivatives of pyrido[2,3-d]pyrimidines, including this compound, effectively inhibited CDK4-mediated cell proliferation in various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, establishing a dose-dependent relationship between compound concentration and cytotoxicity .
Neuropharmacology
The compound also shows promise in neuropharmacological applications, particularly in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) disorders.
Case Study: Neuroprotective Effects
In a preclinical study, the compound was tested for neuroprotective effects against oxidative stress-induced neuronal cell death. The findings indicated that it significantly reduced markers of oxidative damage and apoptosis in neuronal cultures exposed to neurotoxic agents . This suggests potential therapeutic benefits for conditions characterized by oxidative stress.
Anti-inflammatory Properties
Research has also suggested anti-inflammatory properties associated with this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Key Chemical Reactions and Conditions
Chemical Reactivity and Stability
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Hydrolytic stability : The compound may undergo hydrolysis under acidic or basic conditions, particularly at the 4(3H)-one position.
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Substitution reactivity : The piperidine group may participate in further alkylation or acylation reactions, while the methoxyphenyl group could undergo demethylation under strong acidic conditions.
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Biochemical interactions : Potential binding to enzymes (e.g., DHFR) due to the pyrido[2,3-d]pyrimidine core, as observed in similar analogs .
Research Findings and Implications
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Synthetic efficiency : Multi-step pathways often yield moderate to high purity products, with optimization required for large-scale production .
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Therapeutic potential : Structural analogs have shown anticancer activity through kinase inhibition (e.g., EGFR) , suggesting similar promise for this compound.
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Analytical challenges : Characterization typically involves NMR, HR-MS, and IR spectroscopy to confirm structural integrity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives typically involves condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by cyclization. For example, glacial acetic acid is used as a solvent and catalyst under reflux conditions to promote intramolecular cyclization (e.g., 93% yield in similar compounds) . Piperidine substitution may be introduced via nucleophilic aromatic substitution or via pre-functionalized intermediates. Reaction time, temperature (e.g., 140–150°C in formamide for cyclization), and protecting groups (e.g., Boc) are critical for minimizing side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.49–8.24 ppm) and carbonyl carbons (δ 159–175 ppm) confirm the pyrimidinone core and substituents .
- IR : Peaks at 1676 cm⁻¹ (C=O stretch) and 2539 cm⁻¹ (S-H in thiol derivatives) help identify functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 365 for a chlorophenyl analog) validate molecular weight .
- Elemental analysis : Confirms purity (e.g., C, H, N within 0.3% of theoretical values) .
Q. How can in vitro biological activity screening be designed for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer activity : Use MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory potential : Evaluate inhibition of mPGES-1 (microsomal prostaglandin E₂ synthase-1) via ELISA, comparing to known inhibitors like quinazolin-4(3H)-ones .
- Antimicrobial testing : Follow CLSI guidelines for agar dilution against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer : Discrepancies in SAR (e.g., variable IC₅₀ for similar substituents) may arise from off-target effects or assay conditions. Mitigation strategies:
- Dose-response validation : Repeat assays with tighter concentration gradients.
- Computational docking : Compare binding modes of 3-methoxyphenyl vs. 4-chlorophenyl analogs to targets like VEGFR-2 or mPGES-1 .
- Metabolic stability assays : Assess cytochrome P450 interactions to rule out false negatives/positives .
Q. How can molecular hybridization improve the selectivity of this compound for kinase targets?
- Methodological Answer : Hybridize the pyrido[2,3-d]pyrimidinone core with pharmacophoric motifs:
- Example : Fuse with 1,3,4-oxadiazole to target VEGFR-2’s hinge region. Use MD simulations (e.g., 100 ns trajectories) to validate binding stability .
- Synthetic steps : Link the core to hydrophobic tails (e.g., piperidine) via amide/spacer groups, optimizing solubility via logP calculations .
Q. What analytical methods address discrepancies in synthetic yield or purity between batches?
- Methodological Answer :
- HPLC-DAD/MS : Detect impurities (e.g., unreacted aldehydes or byproducts) with C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolve structural ambiguities (e.g., tautomerism in pyrimidinone rings) .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess crystallinity impacts on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
